2-Bromo-5-(tert-butyl)-4-methylthiazole
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Overview
Description
2-Bromo-5-(tert-butyl)-4-methylthiazole is an organic compound with a thiazole ring substituted with a bromine atom, a tert-butyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tert-butyl)-4-methylthiazole typically involves the bromination of 5-(tert-butyl)-4-methylthiazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tert-butyl)-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiazole derivatives.
Scientific Research Applications
2-Bromo-5-(tert-butyl)-4-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(tert-butyl)-4-methylthiazole involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. The tert-butyl and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(tert-butyl)-4-methylthiazole
- 2-Bromo-5-tert-butyl-isophthalic acid
- tert-Butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H12BrNS |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-bromo-5-tert-butyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3 |
InChI Key |
UNSWKQMITZBYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Br)C(C)(C)C |
Origin of Product |
United States |
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